L-CHC serves as a crucial building block for the synthesis of glutathione, a potent antioxidant within cells. Studies have demonstrated its effectiveness in replenishing glutathione levels, particularly in situations where oxidative stress is elevated. This has potential implications for research on various conditions associated with oxidative stress, including:
L-CHC possesses mucolytic properties, meaning it helps loosen and thin mucus. This attribute makes it a valuable tool in research on respiratory illnesses characterized by excessive or thick mucus production, such as:
L-CHC also holds potential for research in various other areas, including:
L-Cysteine hydrochloride monohydrate is a crystalline compound with the molecular formula and a molecular weight of approximately 175.64 g/mol. It appears as white to colorless crystals or crystalline powder and is highly soluble in water (approximately 650 g/L at 25 °C) . This compound is the hydrochloride salt of L-cysteine, an amino acid that plays a crucial role in various biological processes, including protein synthesis and antioxidant defense mechanisms.
L-Cysteine hydrochloride monohydrate exhibits various biological activities:
L-Cysteine hydrochloride monohydrate can be synthesized through several methods:
L-Cysteine hydrochloride monohydrate has diverse applications across various fields:
Studies have shown that L-cysteine interacts with various compounds:
Several compounds share similarities with L-cysteine hydrochloride monohydrate. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Cystine | Dimeric form of cysteine; forms disulfide bonds | |
N-Acetylcysteine | Acetylated form; used as a mucolytic agent | |
Glutathione | Tripeptide containing cysteine; major antioxidant | |
D,L-Cysteine | Racemic mixture; not stereospecific |
L-Cysteine hydrochloride monohydrate stands out due to its specific hydrochloride form, which enhances its solubility and bioavailability compared to other forms of cysteine . Its role as both an amino acid and a reducing agent makes it particularly valuable in biochemical applications.
L-Cysteine hydrochloride monohydrate, designated by the Chemical Abstracts Service (CAS) number 7048-04-6, represents a well-characterized amino acid derivative with multiple nomenclature systems reflecting its complex structural nature. The compound is systematically named as (2R)-2-amino-3-sulfanylpropanoic acid hydrochloride monohydrate, following IUPAC conventions that emphasize its stereochemical configuration and functional group composition. Alternative nomenclature includes L-2-amino-3-mercaptopropanoic acid hydrochloride hydrate, which highlights the presence of the critical thiol functional group that defines cysteine's biochemical reactivity.
The molecular formula of L-cysteine hydrochloride monohydrate can be expressed in two complementary forms: C₃H₁₀ClNO₃S, representing the consolidated molecular composition, or C₃H₇NO₂S·HCl·H₂O, which explicitly depicts the association between the amino acid, hydrochloric acid, and water molecules. This dual representation reflects the compound's nature as a hydrated salt complex where the individual components maintain distinct chemical identities while forming a stable crystalline structure. The molecular weight is consistently reported as 175.63-175.64 g/mol across multiple authoritative sources, with the slight variation attributable to rounding conventions in different databases.
The compound's stereochemical designation follows the R/S system, where the L-cysteine component exhibits R chirality at the α-carbon position, contrary to most other proteinogenic amino acids which possess S chirality. This unique stereochemical characteristic arises from the presence of sulfur as the second neighbor to the asymmetric carbon atom, which possesses a higher atomic number than the oxygen atoms typically found in other amino acids. The InChI Key QIJRTFXNRTXDIP-JIZZDEOASA-N provides a standardized computational identifier that facilitates database searches and chemical informatics applications.
L-Cysteine hydrochloride monohydrate crystallizes in the orthorhombic crystal system with the chiral space group P2₁₂₁₂₁, as definitively established through single-crystal X-ray diffraction analysis. The unit cell parameters have been precisely determined as a = 19.48 Å, b = 7.12 Å, and c = 5.52 Å, providing a comprehensive framework for understanding the compound's three-dimensional molecular organization. This crystallographic arrangement facilitates the formation of an ordered lattice structure that accommodates the complex hydrogen bonding networks essential for the compound's stability and unique properties.
Recent advances in crystal growth technology have enabled the production of bulk-sized single crystals with dimensions reaching approximately 60 mm in length and 20 mm in diameter through the unidirectional Sankaranarayanan-Ramasamy method. These large crystals have proven invaluable for detailed structural studies and have revealed the compound's potential as a nonlinear optical material with applications in photonics and optoelectronics. High-resolution X-ray diffractometry analysis has confirmed that these crystals are free from macroscopic defects such as structural grain boundaries, indicating exceptional crystalline perfection.
The orthorhombic structure provides optimal packing efficiency while maintaining the stereochemical integrity of the L-cysteine molecules within the crystal lattice. The space group P2₁₂₁₂₁ ensures that all molecular orientations within the unit cell are enantiomerically pure, which is crucial for maintaining the compound's biological activity and optical properties. Structural refinement studies have achieved R-factors of approximately 0.124, indicating good agreement between observed and calculated structural parameters.
One of the most remarkable features of L-cysteine hydrochloride monohydrate's crystal structure is the adoption of a non-zwitterionic conformation, which distinguishes it from many other amino acid salts that typically exist in zwitterionic forms. In this non-zwitterionic state, the amino acid molecule maintains distinct charged and neutral functional groups rather than the internal salt structure commonly observed in amino acid crystals. This conformational preference significantly influences the compound's hydrogen bonding patterns and overall crystal stability.
The crystal structure exhibits fascinating hydrogen bonding characteristics, including a possible sulfur-hydrogen to chloride interaction (S-H···Cl), where the sulfur atom functions as a hydrogen bond donor. This unusual bonding pattern represents a relatively rare example of sulfur participating in hydrogen bonding as a donor rather than an acceptor, highlighting the unique chemical environment created by the crystal packing arrangement. The sulfur-chloride interaction contributes significantly to the overall stability of the crystal structure and may influence the compound's physical properties.
Intriguingly, structural analysis has revealed that the carboxyl oxygen atom O(2) does not participate in conventional hydrogen bonding networks, representing an unusual feature in amino acid crystal structures. This absence of typical carboxyl group hydrogen bonding suggests that other intermolecular interactions, including the sulfur-chloride contacts and water-mediated hydrogen bonds, provide the primary stabilizing forces within the crystal lattice. The water molecules in the monohydrate structure play crucial roles in bridging different molecular components and creating extended hydrogen bonding networks that enhance crystal stability.
Nuclear Magnetic Resonance spectroscopy provides detailed insights into the molecular structure and dynamics of L-cysteine hydrochloride monohydrate in solution. Proton NMR (¹H NMR) spectroscopy conducted at 90 MHz in deuterium oxide (D₂O) reveals characteristic signal patterns that confirm the compound's structural identity and purity. The α-hydrogen proton appears as a characteristic multiplet at approximately 4.35 ppm, reflecting its coupling with both the amino group and the β-methylene protons. This chemical shift position is consistent with the electron-withdrawing effects of both the adjacent amino and carboxyl functional groups.
The β-methylene protons (-CH₂-S) exhibit a complex splitting pattern appearing between 3.12-3.18 ppm, demonstrating the diastereotopic nature of these protons due to the chiral center at the α-carbon. This spectral region provides crucial information about the stereochemical environment and the conformational preferences of the cysteine side chain. The integration ratios of these signals correspond precisely to the expected 1:2 ratio for the α-hydrogen to β-methylene protons, confirming the structural integrity of the amino acid backbone.
Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary structural information, revealing the distinct chemical environments of the three carbon atoms in the cysteine backbone. The carboxyl carbon typically appears in the downfield region around 170-175 ppm, while the α-carbon resonates around 53-55 ppm, and the β-carbon appears around 25-27 ppm. These chemical shifts are characteristic of L-cysteine derivatives and provide definitive confirmation of the compound's molecular structure. The absence of additional carbon signals confirms the purity of the sample and the absence of structural rearrangements or degradation products.
Fourier Transform Infrared (FTIR) spectroscopy serves as a powerful analytical tool for characterizing the functional groups and hydrogen bonding networks present in L-cysteine hydrochloride monohydrate. The FTIR spectrum typically exhibits characteristic absorption bands that correspond to specific vibrational modes of the constituent functional groups. The amino group stretching vibrations appear in the 3300-3500 cm⁻¹ region, often showing multiple bands due to the presence of both free and hydrogen-bonded N-H stretches. The carboxyl group contributes distinctive C=O stretching vibrations around 1700-1750 cm⁻¹, while the C-O stretching modes appear in the 1200-1300 cm⁻¹ region.
The sulfur-hydrogen (S-H) stretching vibration provides a particularly diagnostic feature in the FTIR spectrum, typically appearing as a weak but characteristic band around 2550-2600 cm⁻¹. This vibration is sensitive to hydrogen bonding interactions and crystal packing effects, making it a valuable probe for understanding the compound's solid-state structure. The presence of water molecules in the crystal structure contributes broad O-H stretching absorptions in the 3200-3600 cm⁻¹ region, often overlapping with amino group vibrations but distinguishable through careful spectral analysis.
Raman spectroscopy provides complementary vibrational information with enhanced sensitivity to certain molecular motions, particularly those involving sulfur-containing functional groups. Fourier Transform Raman techniques have been employed to study the vibrational modes and functional groups in L-cysteine hydrochloride monohydrate crystals. The Raman spectrum typically shows strong scattering from C-S stretching vibrations around 600-700 cm⁻¹, providing clear evidence for the presence of the thiol side chain. The combination of FTIR and Raman spectroscopy offers a comprehensive view of the compound's vibrational characteristics and serves as a reliable fingerprint for structural identification and purity assessment.
X-ray diffraction analysis provides definitive structural information about L-cysteine hydrochloride monohydrate in both single-crystal and powder forms. Single-crystal X-ray diffraction studies have successfully determined the complete three-dimensional structure, including precise atomic coordinates and thermal parameters. The diffraction patterns confirm the orthorhombic crystal system with space group P2₁₂₁₂₁ and provide accurate unit cell dimensions. Structure refinement procedures have achieved excellent agreement between observed and calculated structure factors, with R-values indicating high-quality structural determination.
Powder X-ray diffraction (PXRD) serves as a complementary technique for phase identification and purity assessment, particularly valuable for routine quality control applications. The powder diffraction pattern exhibits characteristic peak positions and intensities that correspond to the orthorhombic crystal structure. High-resolution X-ray diffractometry has demonstrated that well-grown crystals exhibit exceptional crystalline perfection, with minimal peak broadening and high peak intensities indicative of excellent long-range order. The absence of additional peaks in the powder pattern confirms phase purity and the absence of polymorphic forms or hydrated variants.
The diffraction data also provide valuable information about crystal quality and structural defects. High-resolution diffractometry analysis has revealed that crystals grown by the unidirectional Sankaranarayanan-Ramasamy method are free from macroscopic defects such as structural grain boundaries. This exceptional crystal quality makes the material suitable for advanced applications including nonlinear optical devices where structural perfection is critical for optimal performance. The diffraction patterns serve as benchmarks for evaluating crystal growth conditions and optimizing synthetic procedures for producing high-quality crystalline materials.
Chemical synthesis of L-Cysteine hydrochloride monohydrate represents one of the established industrial approaches for producing this sulfur-containing amino acid derivative [31]. The molecular formula of the compound is C₃H₁₀ClNO₃S, with a molecular weight of 175.63 g/mol [1] [2]. The compound crystallizes as white odorless crystalline powder with characteristic acid and slightly sweetish taste properties [31].
The Strecker amino acid synthesis pathway provides one of the primary chemical routes for L-Cysteine production [33]. In this process, DL-cysteine hydrochloride can be produced from the reaction of ammonia, hydrogen cyanide, and mercaptaldehyde through the classical Strecker process [31]. The reaction mechanism involves the formation of an iminium ion intermediate followed by nucleophilic attack of cyanide, leading to the formation of the corresponding α-aminonitrile [33] [35]. Subsequent hydrolysis under acidic or basic conditions converts the aminonitrile to the desired amino acid [35].
The Strecker synthesis inherently lacks selectivity, forming both R and S enantiomers in equal amounts [35]. Therefore, the DL-cysteine product requires resolution into L-cysteine and D-cysteine enantiomers through enzymatic or chemical resolution methods [31] [33]. The classical Strecker synthesis gives racemic mixtures as products, necessitating additional purification steps to obtain optically pure L-cysteine [35].
An alternative chemical synthesis route employs the Bucherer-Bergs reaction, where L-cysteine can be produced by the reaction of chloroacetaldehyde with hydrogen cyanide, ammonium bicarbonate, and sodium sulfide [31]. This reaction involves the formation of hydantoins as intermediates, which are subsequently hydrolyzed to yield the amino acid [36]. The Bucherer-Bergs reaction mechanism involves condensation of the carbonyl with ammonium, followed by nucleophilic attack of isocyanide to form aminonitrile [36].
The formation of L-cysteine hydrochloride monohydrate from the free amino acid requires crystallization with hydrochloric acid solution [31]. This crystallization process converts the amino acid to its hydrochloride salt form, which exhibits enhanced stability and solubility characteristics compared to the free amino acid [27].
Synthesis Method | Raw Materials | Yield Efficiency | Product Purity |
---|---|---|---|
Strecker Synthesis | Mercaptaldehyde, hydrogen cyanide, ammonia | 65-75% after resolution | 98-99% |
Bucherer-Bergs | Chloroacetaldehyde, hydrogen cyanide, ammonium bicarbonate | 70-80% | 97-98% |
Protein Hydrolysis | Human hair, animal feathers, hydrochloric acid | 45-60% | 95-97% |
Fermentation-based production of L-Cysteine using genetically modified Escherichia coli strains represents an environmentally sustainable alternative to chemical synthesis methods [5] [10]. This biotechnological approach utilizes renewable feedstocks and avoids the safety concerns associated with hydrogen cyanide in chemical synthesis [25].
The biosynthesis of L-cysteine in Escherichia coli follows a well-characterized pathway where L-serine serves as the precursor [5] [9]. The pathway involves two enzymatic steps: first, L-serine O-acetyltransferase (encoded by cysE gene) catalyzes the acetylation of L-serine to form O-acetyl-L-serine [5] [14]. Second, O-acetyl-L-serine sulfhydrylase-A (encoded by cysK gene) catalyzes the incorporation of sulfide to produce L-cysteine [5].
The rate-limiting step in L-cysteine biosynthesis is the acetylation of L-serine catalyzed by serine acetyltransferase, which is subject to feedback inhibition by L-cysteine [5] [14]. To overcome this limitation, researchers have developed feedback inhibition-insensitive serine acetyltransferase variants through site-directed mutagenesis [14]. The most effective approach involves replacing the methionine residue at position 256 with other amino acids, resulting in 50-300 mg/L production of L-cysteine plus L-cystine after 72 hours of cultivation [14].
Recent advances in metabolic engineering have achieved significant improvements in L-cysteine production yields [10] [11]. The engineered strain LH06, containing additional overexpression of serA, serC, and serB genes along with double mutations of tnaA and sdaA, produced 620.9 mg/L of L-cysteine with a yield of 6.0% g/g glucose [10] [11]. This represents a 12-fold increase in production and 14-fold increase in yield compared to the base strain LH03 [11].
Strain Designation | Genetic Modifications | L-Cysteine Production (mg/L) | Yield (g/g glucose) | Cultivation Time (hours) |
---|---|---|---|---|
LH03 | cysE (feedback-insensitive), ydeD | 45.8 | 0.4% | 48 |
LH06 | LH03 + serA, serC, serB, ΔtnaA, ΔsdaA | 620.9 | 6.0% | 48 |
LH16 | Advanced modifications | 7,500 | 9.2% | Fed-batch |
Fed-batch fermentation in bioreactors has demonstrated superior performance compared to batch cultivation [10] [12]. In a 5-liter reactor system, the engineered strain achieved L-cysteine concentrations of 5.1 g/L within 32 hours under optimized fed-batch conditions [10] [11]. The implementation of metabolic control analysis has further improved specific L-cysteine productivity by up to 70% and final concentrations by up to 47% [12].
The utilization of thiosulfate as a sulfur source instead of sulfate provides energy efficiency advantages [5]. The thiosulfate pathway consumes only one molecule of NADPH compared to four molecules required by the sulfate pathway [5]. This energy-efficient sulfur assimilation contributes to improved overall process economics [25].
Sulfur Source | ATP Demand | NADPH Demand | Enzymatic Steps | Efficiency Rating |
---|---|---|---|---|
Sulfate | 2 ATP | 4 NADPH | 5 steps | Moderate |
Thiosulfate | 0 ATP | 1 NADPH | 2 steps | High |
Crystallization of L-cysteine hydrochloride monohydrate involves specific techniques to achieve the desired hydrate form with optimal purity and particle size distribution [17] [21]. The crystallization process is critical for determining the final product characteristics including stability, solubility, and handling properties.
L-cysteine hydrochloride monohydrate crystallizes in an orthogonal system with space group P212121 [4] [21]. The formation of the monohydrate structure involves incorporation of one water molecule per formula unit into the crystal lattice [1] [2]. The hydrate formation is thermodynamically favored under specific temperature and humidity conditions, contributing to the stability of the crystalline form [17].
The crystallization process typically involves controlled cooling of a concentrated L-cysteine hydrochloride solution [17]. The concentrated material is pumped into a crystallization tank where circulating water and condensate are introduced into the jacket system [17]. Cooling to 25°C under stirring conditions with a stirring speed of 40 r/min facilitates controlled crystal formation [17].
Temperature control during crystallization is essential for achieving the desired particle size distribution [17]. Studies have demonstrated that drying temperatures between 90-180°C followed by cooling below 60°C under vacuum conditions optimize the granularity characteristics [17]. The process achieves granularity specifications where more than 95% of particles are 40 mesh or smaller, and more than 50% are 60 mesh or smaller [17].
Crystallization Parameter | Optimal Range | Product Quality Impact |
---|---|---|
Cooling Temperature | 20-25°C | Crystal form stability |
Stirring Speed | 40-60 r/min | Particle size distribution |
Vacuum Pressure | -0.070 to -0.081 MPa | Moisture content control |
Drying Temperature | 90-180°C | Granularity optimization |
Advanced crystallization techniques have achieved bulk-size single crystal growth of L-cysteine hydrochloride monohydrate using the unidirectional Sankaranarayanan-Ramasamy method [21]. This technique has successfully produced crystals with dimensions of approximately 60 mm length and 20 mm diameter [21]. The unidirectional growth method ensures high crystalline perfection free from macroscopic defects such as structural grain boundaries [21].
Industrial purification of L-cysteine hydrochloride monohydrate employs multiple separation technologies to achieve pharmaceutical and food-grade purity standards [24] [25] [28]. The purification process must effectively remove impurities while maintaining product integrity and minimizing losses.
Ion exchange chromatography represents the primary purification method for amino acid separation from fermentation broths [26] [45]. Strong acid cation exchange resins are employed for basic amino acid purification, while weak acid cation exchange resins are utilized for neutral amino acids under appropriate pH conditions [45]. The process involves charging the culture containing microbial cells directly onto columns filled with strong acid cation exchange resin [45].
The purification efficiency is enhanced by operating at pH ranges between 0.5 to 3.0 for strong acid cation exchange systems [45]. However, this requires pretreatment to remove microbial cells from the culture before contact with the ion exchange resin [45]. Alternative approaches utilize weak acid cation exchange resins from neutral aqueous solutions, eliminating the need for acidic pretreatment [45].
Resin Type | Operating pH | Selectivity | Purification Efficiency |
---|---|---|---|
Strong Acid Cation | 0.5-3.0 | High | 85-95% |
Weak Acid Cation | 5.0-7.0 | Moderate | 75-85% |
Mixed Bed | Variable | Very High | 95-98% |
Advanced industrial facilities employ continuous chromatography processes that separate amino acids from fermentation broth with high selectivity [26]. This technology increases product yields and significantly improves the efficiency of the entire purification process [26]. The continuous system is combined with reverse osmosis processes that remove water from the broth, further enhancing overall process efficiency [26].
Process monitoring systems based on near-infrared spectroscopy enable operation within optimal parameter ranges [26]. This real-time monitoring ensures consistent product quality and maximizes purification efficiency throughout the production campaign [26].
Amino acids with nonpolar side chain groups can be purified using synthetic adsorbents such as DIAION HP20 and Sepabeads SP207 within the isoelectric point range [28]. The purification process utilizes the hydrophobic adsorption properties of these materials to selectively separate target amino acids from complex mixtures [28].
The synthetic adsorbent process involves elution with water, diluted ammonia water, or diluted hydrochloric acid as eluents [28]. The elution order follows the hydrophobic character of the amino acids, with compounds containing larger nonpolar alkyl groups exhibiting stronger affinity to the synthetic adsorbent [28]. Regeneration of synthetic adsorbents is accomplished using acetone and sodium hydroxide solutions in a 1:1 ratio after approximately ten purification cycles [28].
Purification Method | Recovery Yield | Purity Achievement | Processing Time |
---|---|---|---|
Ion Exchange | 85-95% | 98-99% | 8-12 hours |
Continuous Chromatography | 90-96% | 99-99.5% | 4-6 hours |
Synthetic Adsorbent | 80-90% | 97-98% | 6-10 hours |
Combined Process | 95-98% | 99.5-99.9% | 12-18 hours |
Irritant